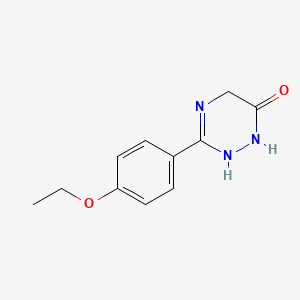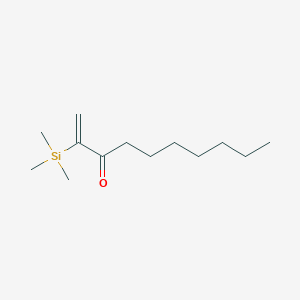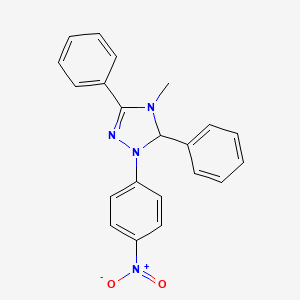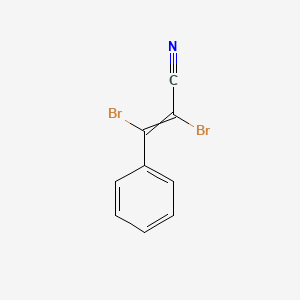
3,4-Dimethoxy-5-sulfanylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxy-5-sulfanylbenzaldehyde is an organic compound with the molecular formula C9H10O3S It is a derivative of benzaldehyde, featuring methoxy groups at the 3 and 4 positions and a sulfanyl group at the 5 position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-5-sulfanylbenzaldehyde typically involves the introduction of methoxy and sulfanyl groups onto a benzaldehyde core. One common method is the electrophilic aromatic substitution reaction, where methoxy groups are introduced using methanol in the presence of an acid catalyst. The sulfanyl group can be introduced via thiolation reactions using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as veratraldehyde. The process includes steps like methylation, thiolation, and purification to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3,4-Dimethoxy-5-sulfanylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like thiols and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3,4-Dimethoxy-5-sulfanylbenzoic acid.
Reduction: 3,4-Dimethoxy-5-sulfanylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Dimethoxy-5-sulfanylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Dimethoxy-5-sulfanylbenzaldehyde involves its interaction with various molecular targets. The methoxy and sulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
3,4-Dimethoxybenzaldehyde: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
3,4-Dimethoxy-5-hydroxybenzaldehyde: Contains a hydroxyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Features hydroxyl and methoxy groups, with different substitution patterns affecting its reactivity.
Uniqueness
3,4-Dimethoxy-5-sulfanylbenzaldehyde is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
89446-37-7 |
|---|---|
分子式 |
C9H10O3S |
分子量 |
198.24 g/mol |
IUPAC名 |
3,4-dimethoxy-5-sulfanylbenzaldehyde |
InChI |
InChI=1S/C9H10O3S/c1-11-7-3-6(5-10)4-8(13)9(7)12-2/h3-5,13H,1-2H3 |
InChIキー |
REKBTYZNEOZWOB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)C=O)S)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14389660.png)


![2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL](/img/structure/B14389668.png)

![2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)](/img/structure/B14389675.png)


![[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B14389687.png)

![(3aR,8bR)-3-Methyl-1-phenyl-1,3a,4,8b-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14389704.png)
![N-Methyl-N'-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea](/img/structure/B14389708.png)

![Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate](/img/structure/B14389717.png)
